The compound is classified as an indazole derivative, specifically a tetrahydroindazole due to the saturation of the five-membered ring. It is also categorized under carboxylic acid esters because of the ethyl ester group present in its structure. The systematic name indicates its structural features, including the ethyl and dimethyl groups attached to the indazole core.
The synthesis of ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be achieved through several methods. One notable approach involves the use of multicomponent reactions that combine various reactants in a single reaction vessel to form the desired product efficiently.
Recent literature suggests that newer methodologies employing ultrasound or microwave irradiation can enhance reaction efficiency and selectivity in synthesizing indazole derivatives .
The molecular structure of ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be described in detail:
The molecular formula is , indicating a total of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The compound may exhibit stereoisomerism due to the presence of chiral centers within the tetrahydroindazole framework. The stereochemistry can significantly influence biological activity and reactivity.
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is primarily studied in relation to its biological activities:
Research indicates that indazole derivatives often exhibit significant pharmacological properties such as anti-inflammatory and anticancer activities. The mechanism typically involves interaction with specific receptors or enzymes in biological pathways.
Studies have shown that certain tetrahydroindazoles interact with sigma receptors (sigma-1 and sigma-2), influencing cellular signaling pathways associated with various diseases . This interaction can lead to modulation of neurotransmitter release and neuroprotective effects.
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific applications:
Due to its potential interaction with sigma receptors and other biological targets, this compound is being explored for:
It serves as an important intermediate in organic synthesis for producing more complex molecules used in pharmaceuticals and agrochemicals.
The synthesis of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate requires strategic bond formation to construct the tetrahydropyranoindazole core while incorporating the 6,6-dimethyl and N1-ethyl substituents. A convergent three-step pathway is commonly employed:
Alternative routes employ pre-functionalized hydrazines, such as N-ethylhydrazine carboxamide, to simultaneously introduce the N1-ethyl group during cyclization. However, this approach suffers from lower yields (35–42%) due to competing decomposition pathways [6].
Table 1: Comparative Analysis of Synthetic Routes
Synthetic Route | Key Intermediate | Overall Yield | Critical Challenge |
---|---|---|---|
Sequential Cyclization | 2-Carbethoxy-3-oxocyclohexan-1-one | 58–65% | Regiocontrol in N-alkylation |
Pre-functionalized Hydrazine | N-Ethylhydrazine carboxamide | 35–42% | Thermal instability of reagent |
One-Pot Assembly | 5,5-Dimethyl-1,3-cyclohexanedione | 45–52% | Simultaneous optimization of multiple steps |
Regioselective N1-alkylation of the 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate core presents significant challenges due to the ambident nucleophilicity of the indazole system. Key methodologies include:
Table 2: Alkylation Methods Comparison
Method | Conditions | N1: N2 Ratio | Yield |
---|---|---|---|
Ag₂O-Assisted Alkylation | EtI, K₂CO₃, DMF, 60°C, 12h | 95:5 | 82% |
Mitsunobu Reaction | EtOH, PPh₃, DEAD, THF, 0°C→25°C, 4h | >98:2 | 78% |
Phase-Transfer Catalysis | EtBr, NaOH, BTEAC, H₂O/CH₂Cl₂, 25°C | 90:10 | 85% |
The ethyl ester functionality is introduced via three principal approaches:
Microwave-assisted esterification (100°C, 30 min) using dimethylformamide-dimethylacetal as dehydrating agent significantly accelerates direct esterification, achieving 85% conversion without racemization at the C6 quaternary center .
Strategic protection mitigates side reactions during synthesis:
Protection schemes are optimized for orthogonal deprotection: Ethylene ketal removal occurs without affecting tert-butyl esters, enabling sequential unmasking during late-stage functionalization [5].
Systematic reaction engineering enhances efficiency:
Table 3: Optimized Conditions for Key Transformations
Reaction Step | Optimized Conditions | Yield Improvement | Side Product Reduction |
---|---|---|---|
Knorr Cyclization | Pd(OAc)₂ (5 mol%), MW 150°C, 20 min | 70% → 88% | Dehydrated byproducts <5% |
N1-Ethylation | Ag₂O (10 mol%), EtI, DMA, 60°C | 75% → 93% | N2-alkylated isomer <2% |
Esterification | SOCl₂ then EtOH, -20°C → 25°C | 70% → 92% | Diethyl acetal formation eliminated |
These methodologies collectively enable the reproducible synthesis of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with an overall yield of 65–70% from 5,5-dimethylcyclohexane-1,3-dione, representing a 2.3-fold improvement over early synthetic routes [3] [6] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: